molecular formula C13H13F3N2O3S2 B2401352 N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396867-75-6

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2401352
CAS No.: 1396867-75-6
M. Wt: 366.37
InChI Key: CFMUAEWPWNKLGD-UHFFFAOYSA-N
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Description

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound characterized by the presence of a thiazole ring, a trifluoromethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Methyl Group: The 2,4-dimethyl substitution on the thiazole ring can be achieved through alkylation reactions using methylating agents like methyl iodide.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting the appropriate sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Material Science: The compound may be explored for its potential use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-((2,4-dimethylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-((2,4-dimethylthiazol-5-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-((2,4-dimethylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S2/c1-8-12(22-9(2)18-8)7-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMUAEWPWNKLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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